molecular formula C8H8FN B167068 4-Fluoroisoindoline CAS No. 127168-78-9

4-Fluoroisoindoline

Cat. No. B167068
M. Wt: 137.15 g/mol
InChI Key: UDBMWFNXDSVYBR-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline is a fluorinated heterocyclic compound that is of interest in various chemical syntheses and potential biological applications. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of molecules, making fluorinated compounds like 4-fluoroisoindoline valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 4-fluoroisoindoline derivatives has been explored through various methods. One approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes, which efficiently produces various 4-fluoroisoquinolines and related structures . Another method includes the regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via a carbopalladation reaction of fluorine-containing alkynes . Additionally, a three-component reaction involving imines, trifluoroacetophenones, and CF2Br2 has been used to synthesize 4-fluorooxazolines, showcasing the versatility of fluorine in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of 4-fluoroisoindoline derivatives has been characterized using various techniques. For instance, X-ray crystallography has been employed to determine the structure of a novel inhibitor of hepatitis B, revealing its monoclinic P21/c space group and the intermolecular interactions within the crystal . Similarly, the crystal structure of a 4-fluoroisoquinoline-5-sulfonyl chloride derivative has been analyzed, highlighting the influence of the fluorine atom on the molecular conformation .

Chemical Reactions Analysis

4-Fluoroisoindoline and its derivatives participate in a range of chemical reactions. The fluorine atom can engage in hydrogen bonding, as observed in the intramolecular interactions of certain sulfonamide derivatives . The reactivity of fluorinated isoindolines also allows for their transformation into various functionalized compounds, such as tetrahydroisoquinolines, which are of interest as potential central nervous system drug candidates .

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the isoindoline moiety can significantly affect the compound's physical and chemical properties. For example, the synthesis of 4-fluoro-threonine, a fluoro amino acid, demonstrates the impact of fluorine on the acid dissociation constants and the isoelectric point of the molecule . The presence of fluorine can also influence the stability and population of conformers, as shown in the conformational analysis of fluoro amino acids .

Scientific Research Applications

  • Chemical Synthesis

    • 4-Fluoroisoindoline is a chemical compound with the molecular formula C8H8FN . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
    • The methods of application or experimental procedures for 4-Fluoroisoindoline would depend on the specific research context. In general, it would be used as a reagent or building block in chemical reactions .
    • The results or outcomes obtained would also depend on the specific research context. In general, 4-Fluoroisoindoline could be used to synthesize more complex molecules or materials .
  • Fluorescence Microscopy

    • Fluorophores, which could potentially include 4-Fluoroisoindoline, are used in fluorescence microscopy, a technique used in the life sciences .
    • Fluorophores enable non-invasive studies on systems of biological importance . They are used in single molecule studies and face challenges related to their photophysical properties .
    • The methods of application involve using the fluorophores in conjunction with a fluorescence microscope. The fluorophores are excited by a specific wavelength of light and then emit light of a longer wavelength. The emitted light is then detected and used to form an image .
    • The results or outcomes obtained include the ability to study biological systems at the molecular level. This can provide valuable insights into biological processes .
  • Pharmaceutical Synthesis

    • 4-Fluoroisoindoline can be used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
    • The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
    • The results or outcomes obtained would depend on the specific research context. In general, N-isoindoline-1,3-dione derivatives could be used to synthesize more complex molecules or materials .
  • Biological Applications of Indole Derivatives

    • Indole derivatives, which could potentially include 4-Fluoroisoindoline, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • The methods of application involve using the indole derivatives in conjunction with various biological assays. The specific methods would depend on the biological activity being studied .
    • The results or outcomes obtained include the ability to study biological systems at the molecular level. This can provide valuable insights into biological processes .
  • Material Science

    • 4-Fluoroisoindoline can be used in the field of material science . It can be used as a building block in the synthesis of more complex materials .
    • The methods of application or experimental procedures would depend on the specific research context. In general, it would be used as a reagent in chemical reactions to synthesize new materials .
    • The results or outcomes obtained would also depend on the specific research context. In general, 4-Fluoroisoindoline could be used to synthesize materials with unique properties .
  • Analytical Studies

    • 4-Fluoroisoindoline can be used in analytical studies . It can be used as a standard or reference material in various types of analytical techniques .
    • The methods of application involve using 4-Fluoroisoindoline in conjunction with various analytical techniques. The specific methods would depend on the analytical technique being used .
    • The results or outcomes obtained include the ability to analyze samples and obtain quantitative or qualitative data .

Safety And Hazards

4-Fluoroisoindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . The compound should be handled with care, avoiding release to the environment .

Future Directions

While specific future directions for 4-Fluoroisoindoline were not found in the search results, indole derivatives, which include 4-Fluoroisoindoline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMWFNXDSVYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564158
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoindoline

CAS RN

127168-78-9
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-isoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
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Synthesis routes and methods II

Procedure details

The procedure described in Reference Example 6-(3) was followed using 2.30 g of 2-(p-toluenesulfonyl)-4-fluoroisoindoline, 2.30 g of phenol, 20 ml of 48% hydrobromic acid, and 3.5 ml of propionic acid. Purification of the crude product by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg) gave 604 mg of 4-fluoroisoindoline.
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2-(p-toluenesulfonyl)-4-fluoroisoindoline
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3.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
B Sun, X Liu, T Ji, X Zhan, L Mao, P Deng… - Heterocyclic …, 2022 - degruyter.com
… Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized …
Number of citations: 2 www.degruyter.com
W Gao, X Li, D Ren, S Sun, J Huo, Y Wang, L Chen… - Molecules, 2019 - mdpi.com
… ), 3g (4-chloro-2-(5-methylisoxazol-3-yl) isoindoline-1,3-dione), 3j (4-chloro-2-(thiophen-2-ylmethyl) isoindoline-1,3-dione) and 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3…
Number of citations: 10 www.mdpi.com
F Cao, S de Weerd, D Chen, MRH Zwinderman… - European journal of …, 2020 - Elsevier
… Compounds 8a-8c were formed by substitution reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with compounds 5a-5c. The subsequent Boc-deprotection of …
Number of citations: 55 www.sciencedirect.com
Y Wang, L Han, F Liu, F Yang, X Jiang, H Sun… - Colloids and Surfaces B …, 2020 - Elsevier
… ) to obtain 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid [34]. The 1 H… for the 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione are presented in Fig. S1. …
Number of citations: 29 www.sciencedirect.com
M Zheng, Y Liu, C Wu, K Yang, Q Wang, Y Zhou… - Bioorganic …, 2021 - Elsevier
… (TargetMol, US) and 4 (2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione) was obtained from Bidepharm. Azide-PEG-amines were purchased from TCI. Representative synthetic …
Number of citations: 35 www.sciencedirect.com
Y Jiang, SW Andrews, KR Condroski… - Journal of medicinal …, 2014 - ACS Publications
HCV serine protease NS3 represents an attractive drug target because it is not only essential for viral replication but also implicated in the viral evasion of the host immune response …
Number of citations: 156 pubs.acs.org
X Han, L Zhao, W Xiang, C Qin, B Miao… - Journal of medicinal …, 2021 - ACS Publications
Proteolysis targeting chimera (PROTAC) small-molecule degraders have emerged as a promising new type of therapeutic agents, but the design of PROTAC degraders with excellent …
Number of citations: 65 pubs.acs.org
H Wang, C Wang, B Li, C Zheng, G Liu, Z Liu… - European Journal of …, 2023 - Elsevier
… Compounds 23a-23e which obtained from the reduction of compound 22a-22e reacted with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione followed by the removal of t-…
Number of citations: 3 www.sciencedirect.com
AD Pehere, X Zhang, AD Abell - Australian Journal of Chemistry, 2016 - CSIRO Publishing
… The ester was hydrolyzed, the resulting acid coupled to 4-fluoroisoindoline, and the C-terminal ethyl ester hydrolyzed to give 24. The final step in the synthesis involved coupling acid 24 …
Number of citations: 20 www.publish.csiro.au
SS Sankhe, NR Chindarkar - Rasayan Journal of Chemistry, 2021 - rasayanjournal.co.in
In the present study, derivatives of imidazole-isoindoline-1, 3-dione were synthesized by cyclization of benzil, 4-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid at …
Number of citations: 3 rasayanjournal.co.in

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